1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone is a synthetic organic compound. It is classified as a protein kinase inhibitor, specifically targeting DNA-dependent protein kinase (DNA-PK). Its primary role in scientific research is as a tool to study DNA repair mechanisms, particularly the non-homologous end joining (NHEJ) pathway.
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone, also known by its CAS number 404009-40-1, is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly as a DNA-dependent protein kinase inhibitor. This compound is characterized by its specific molecular structure and biological activity, which make it a subject of interest in various scientific fields.
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone belongs to the class of organic compounds known as ketones. Its molecular formula is C₁₂H₁₅NO₃, and it exhibits properties typical of both aromatic compounds and morpholine derivatives. The compound has been identified as a potent inhibitor of DNA-dependent protein kinase, which plays a crucial role in DNA repair mechanisms .
The synthesis of 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone can be achieved through several methods, typically involving the reaction of morpholine derivatives with appropriate phenolic compounds. One notable method involves the reaction of 2-bromo-6-hydroxy-benzaldehyde with 1-(4-amino-phenyl)ethanone in an ethanol solution under controlled conditions .
The general procedure includes:
The molecular structure of 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone consists of a phenolic ring substituted with a hydroxyl group and a morpholine moiety. The structural representation can be described as follows:
Key structural data include:
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone is primarily involved in reactions that pertain to its function as an inhibitor of DNA-dependent protein kinase. It acts by competing with ATP for binding to the enzyme, thereby inhibiting its activity and affecting cellular processes related to DNA repair .
The compound's inhibitory action has been quantified with an IC50 value of approximately 120 nM, indicating its potency as an inhibitor . Additionally, it has been shown to enhance antitumor activity without causing significant cytotoxic effects on normal cells .
The mechanism by which 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone exerts its effects involves the inhibition of DNA-dependent protein kinase activity. This enzyme is crucial for repairing DNA double-strand breaks, and by inhibiting it, the compound increases the susceptibility of cancer cells to treatments that induce DNA damage.
Upon administration, the compound binds reversibly to the ATP-binding site of DNA-dependent protein kinase, preventing its activation and subsequent phosphorylation events necessary for DNA repair . This leads to increased levels of unrepaired DNA damage within cancer cells, promoting apoptosis.
The physical properties include:
Chemical properties include:
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone is primarily utilized in:
Additionally, due to its ability to inhibit specific kinases, it may have potential applications in treating conditions associated with aberrant cell proliferation, such as rheumatoid arthritis, where it protects T cells from apoptosis .
1-(2-Hydroxy-4-morpholin-4-ylphenyl)ethanone (IC 86621) is a potent and selective small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. This compound, with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol, features a phenolic core substituted with a morpholine ring and an acetyl group (Fig. 1). Its structural characteristics enable targeted interactions with the kinase domain of DNA-PKcs (catalytic subunit), positioning it as a key pharmacological tool in oncology research [2] [8]. DNA-PK senses DSBs induced by ionizing radiation (IR) or chemotherapeutic agents, and its inhibition sensitizes cancer cells to DNA-damaging therapies. The chemical’s significance lies in its ability to disrupt genomic integrity maintenance in malignancies, offering a strategic approach to augment conventional anticancer treatments [1] [5].
IC 86621 functions as a competitive antagonist at the ATP-binding site of DNA-PKcs, exhibiting an IC₅₀ of 120 nM. Structural analyses reveal that the morpholine ring and acetyl group form critical hydrogen bonds and hydrophobic interactions within a catalytic pocket defined by residues Tyr₃₇₉₁, Trp₃₈₀₅, and Leu₃₈₀₆. This binding impedes ATP hydrolysis, preventing the phosphorylation of downstream NHEJ repair proteins like XRCC4 and DNA ligase IV [1] [5] [9].
Selectivity is a hallmark of IC 86621. At concentrations ≤10 µM, it shows negligible inhibition (>100-fold selectivity) against related kinases:
This specificity arises from its optimized interaction with DNA-PKcs’ unique hydrophobic pocket, which is absent in structurally related kinases. Consequently, IC 86621 recapitulates the DSB repair deficiency observed in DNA-PKcs-deficient scid cells without off-target cytotoxicity [5] [9].
Kinase | IC₅₀ (µM) | Selectivity vs. DNA-PK |
---|---|---|
DNA-PK | 0.12 | 1-fold |
PI3K | >50 | >416-fold |
ATM | >30 | >250-fold |
ATR | >25 | >208-fold |
Chk1 | >20 | >166-fold |
Cdk2 | >15 | >125-fold |
PKA | >40 | >333-fold |
IC 86621 exhibits robust chemosensitization and radiosensitization by impairing DSB repair. In cellular models, pretreatment with IC 86621 (EC₅₀ = 68 µM) followed by IR or topoisomerase II inhibitors (e.g., etoposide) increases DSB persistence by 3–5-fold, measured through γH2AX foci formation. This results in a 60–80% reduction in clonogenic survival compared to DNA-damaging agents alone [5] [9].
DNA-Damaging Agent | Cell Line | *Enhancement Ratio | Biological Outcome |
---|---|---|---|
Ionizing Radiation | H460 (NSCLC) | 3.2 | 80% ↓ clonogenic survival |
Etoposide | SW620 (Colon) | 4.1 | 75% ↑ apoptosis |
Bleomycin | MCF-7 (Breast) | 2.8 | 70% ↓ cell viability |
Cisplatin | A549 (Lung) | 1.9 | 60% ↑ G2/M arrest |
*Enhancement Ratio: Fold-increase in cytotoxicity vs. DNA-damaging agent alone.
Mechanistically, IC 86621 traps DNA-PKcs on damaged DNA, sterically blocking repair complex assembly. This converts repairable DSBs into lethal chromosomal aberrations, evidenced by increased chromatid breaks and telomeric fusions in metaphase spreads. Notably, telomere dysfunction is amplified in replicating cells, where IC 86621 preferentially disrupts capping of leading-strand telomeres, exacerbating genomic instability [9].
In vivo, IC 86621 (50 mg/kg i.p.) enhances tumor growth inhibition in xenograft models treated with IR. For instance, combined treatment in H460 xenografts achieves 90% tumor regression vs. 40% with IR alone, validating DNA-PK inhibition as a radiosensitization strategy [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4